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molecular formula C14H19NO2 B8721912 Methyl 4-(1-methylpiperidin-4-YL)benzoate

Methyl 4-(1-methylpiperidin-4-YL)benzoate

Cat. No. B8721912
M. Wt: 233.31 g/mol
InChI Key: UROWMDQPNMWMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737149B2

Procedure details

Water (0.2 mL), paraformaldehyde (0.470 g, 15.64 mmol) and acetic acid (0.895 mL, 15.64 mmol) were added to a stirred suspension of 4-(4-(methoxycarbonyl)phenyl)piperidinium chloride (1 g, 3.91 mmol) in THF (20 mL) under nitrogen. Sodium cyanoborohydride (0.369 g, 5.87 mmol) was added portionwise over a period of 10 mins. The resulting mixture was stirred at 60° C. for 19 h. The reaction mixture was evaporated to dryness and mixed with water (20 mL) and 1M HCl (5 mL). The solution was washed with EtOAc (2×15 mL), basified with K2CO3 and extracted with EtOAc (2×15 mL). The organic layer was washed with saturated brine and dried over MgSO4, filtered and evaporated to afford pure methyl 4-(1-methylpiperidin-4-yl)benzoate (0.459 g, 50.4%)as a colourless oil which crystallised on standing.
Quantity
0.369 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.895 mL
Type
reactant
Reaction Step Two
Name
4-(4-(methoxycarbonyl)phenyl)piperidinium chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.[C:3](O)(=O)C.[Cl-].[CH3:8][O:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]2[CH2:23][CH2:22][NH2+:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1)=[O:11].C([BH3-])#N.[Na+]>C1COCC1.O>[CH3:3][N:21]1[CH2:20][CH2:19][CH:18]([C:15]2[CH:16]=[CH:17][C:12]([C:10]([O:9][CH3:8])=[O:11])=[CH:13][CH:14]=2)[CH2:23][CH2:22]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.369 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
C=O
Name
Quantity
0.895 mL
Type
reactant
Smiles
C(C)(=O)O
Name
4-(4-(methoxycarbonyl)phenyl)piperidinium chloride
Quantity
1 g
Type
reactant
Smiles
[Cl-].COC(=O)C1=CC=C(C=C1)C1CC[NH2+]CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
mixed with water (20 mL) and 1M HCl (5 mL)
WASH
Type
WASH
Details
The solution was washed with EtOAc (2×15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CN1CCC(CC1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.459 g
YIELD: PERCENTYIELD 50.4%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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